LY53857 vs. Ketanserin: Superior Selectivity for 5-HT2 Receptors Over Alpha-1 Adrenoceptors
A head-to-head comparison demonstrates that LY53857 possesses substantially greater selectivity for 5-HT2 receptors over alpha-1 adrenoceptors than the widely used antagonist ketanserin. This differential selectivity is critical for studies where alpha-adrenergic blockade is an unwanted confound [1].
| Evidence Dimension | Selectivity Ratio (5-HT2 vs. α1-adrenoceptor affinity) |
|---|---|
| Target Compound Data | 250,000-fold selectivity |
| Comparator Or Baseline | Ketanserin: 60-fold selectivity |
| Quantified Difference | LY53857 is approximately 4,167 times more selective than ketanserin for 5-HT2 over α1 receptors |
| Conditions | Rat jugular vein (functional antagonism) for 5-HT2; vascular tissue for α1 affinity [1] |
Why This Matters
Researchers seeking to isolate serotonergic mechanisms from adrenergic cross-talk require this level of selectivity to ensure their observed effects are specifically attributable to 5-HT2 receptor antagonism.
- [1] Cohen ML, Fuller RW, Kurz KD. Vascular serotonin receptors and blood pressure regulation. Drug Dev Res. 1984;4(3). DOI: 10.1002/ddr.430040307. View Source
